3-[(4-benzylpiperidin-1-yl)methyl]-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one 3-[(4-benzylpiperidin-1-yl)methyl]-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14797037
InChI: InChI=1S/C26H30N4O3/c1-28-22-15-24(33-3)23(32-2)14-20(22)21-16-27-30(26(31)25(21)28)17-29-11-9-19(10-12-29)13-18-7-5-4-6-8-18/h4-8,14-16,19H,9-13,17H2,1-3H3
SMILES:
Molecular Formula: C26H30N4O3
Molecular Weight: 446.5 g/mol

3-[(4-benzylpiperidin-1-yl)methyl]-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

CAS No.:

Cat. No.: VC14797037

Molecular Formula: C26H30N4O3

Molecular Weight: 446.5 g/mol

* For research use only. Not for human or veterinary use.

3-[(4-benzylpiperidin-1-yl)methyl]-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one -

Specification

Molecular Formula C26H30N4O3
Molecular Weight 446.5 g/mol
IUPAC Name 3-[(4-benzylpiperidin-1-yl)methyl]-7,8-dimethoxy-5-methylpyridazino[4,5-b]indol-4-one
Standard InChI InChI=1S/C26H30N4O3/c1-28-22-15-24(33-3)23(32-2)14-20(22)21-16-27-30(26(31)25(21)28)17-29-11-9-19(10-12-29)13-18-7-5-4-6-8-18/h4-8,14-16,19H,9-13,17H2,1-3H3
Standard InChI Key ASTODWZRVDPZBQ-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC(=C(C=C2C3=C1C(=O)N(N=C3)CN4CCC(CC4)CC5=CC=CC=C5)OC)OC

Introduction

3-[(4-benzylpiperidin-1-yl)methyl]-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a complex organic compound belonging to the class of pyridazinoindoles. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases, which are crucial in cancer research.

Synthesis and Characterization

The synthesis of 3-[(4-benzylpiperidin-1-yl)methyl]-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one involves multiple chemical reactions. These reactions are monitored using techniques like thin-layer chromatography (TLC) and characterized by spectroscopy methods such as NMR and IR to confirm structural integrity.

Synthesis Steps

  • Initial Preparation: The synthesis begins with the preparation of the pyridazinoindole core structure.

  • Functionalization: Introduction of the benzylpiperidine moiety through alkylation reactions.

  • Purification: Final purification steps involve recrystallization or chromatography to achieve high purity.

Mechanism of Action

The compound primarily acts as an inhibitor of specific kinases, such as DYRK1A and PI3Kα, which play critical roles in cell proliferation and survival pathways. Studies have shown that compounds similar to this one exhibit IC(50) values in the micromolar range against these targets, indicating significant inhibitory potential.

Biological Evaluation

TargetIC(50) ValuesImplications
DYRK1AMicromolar rangeInhibition of cell proliferation pathways
PI3KαMicromolar rangeImpact on cell survival pathways

Research Findings and Implications

Research on 3-[(4-benzylpiperidin-1-yl)methyl]-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one highlights its potential as a therapeutic agent in cancer treatment. The compound's ability to inhibit key kinases involved in cancer cell growth and survival makes it a promising candidate for further development.

Future Directions

  • Optimization of Synthesis: Improving synthesis efficiency and yield to facilitate large-scale production.

  • In Vivo Studies: Conducting animal studies to assess efficacy and safety in a biological system.

  • Clinical Trials: Potential progression to human clinical trials based on promising preclinical data.

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